molecular formula C23H19N3O2 B11155168 N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11155168
M. Wt: 369.4 g/mol
InChI Key: HKLHRWPOGYUQBD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide is a quinoline-based compound featuring a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a 2-pyridyl substituent at the 2-position of the quinoline core. This structure combines aromatic heterocycles (quinoline and pyridine) with an ethoxy group, which may enhance solubility and modulate receptor interactions.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-2-28-17-12-10-16(11-13-17)25-23(27)19-15-22(21-9-5-6-14-24-21)26-20-8-4-3-7-18(19)20/h3-15H,2H2,1H3,(H,25,27)

InChI Key

HKLHRWPOGYUQBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinecarboxamide core, followed by the introduction of the ethoxyphenyl and pyridyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with different oxidation states, while substitution reactions can produce a variety of ethoxyphenyl and pyridyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of quinoline derivatives, including N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide, in anticancer research. Compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT colorimetric assay results indicated significant inhibition of cancer cell proliferation, suggesting a potential role for this compound in cancer therapy .

Case Study: Quinoline Derivatives in Cancer Treatment

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-75.0Induction of apoptosis
Similar Quinoline DerivativeA5493.0Cell cycle arrest
Another Quinoline AnalogHCT-1166.5Inhibition of topoisomerase

Antimalarial Properties

The compound's structural similarity to known antimalarial agents positions it as a candidate for further investigation against malaria. A series of quinoline-4-carboxamides have been identified with moderate potency against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited low nanomolar activity and showed effectiveness in preclinical models, indicating their potential as new antimalarial drugs .

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties. Studies have indicated that compounds like this compound can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Bioactivity Evaluation

CompoundLOX Inhibition (%)IC50 (µM)
This compound75%10
Other Quinoline Derivative60%20

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, often utilizing high-pressure techniques to enhance yield and purity. The structural characterization through NMR and mass spectrometry confirms the integrity of the synthesized compound, which is essential for its biological evaluation .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Antimicrobial Activity

  • Compound 5a5 (): Exhibited antibacterial properties with 97.6% purity and 59% yield. The morpholine and dimethylamino groups likely enhance membrane penetration .
  • Compound 35 (): Contains a difluoropyrrolidine group, which may confer resistance to enzymatic degradation, suggesting a novel antimicrobial mechanism .

Physicochemical Properties

  • Ethoxy vs.
  • Pyridine vs. Phenyl Substitutions : 2-Pyridyl substituents (as in the target compound) may enhance metal-binding capacity compared to purely aromatic substituents (e.g., 2-phenyl in ), influencing enzyme inhibition .

Biological Activity

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core integrated with an ethoxyphenyl group and a pyridine moiety. This unique structure enhances its pharmacological efficacy by modifying its interaction with biological targets. The molecular formula is C19H18N2OC_{19}H_{18}N_{2}O, and it possesses significant solubility characteristics that may improve its bioavailability compared to other quinoline derivatives.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Antimalarial Activity

The compound's quinoline backbone is associated with antimalarial activity. Preliminary studies suggest that it may inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by interfering with heme detoxification pathways.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It shows potential in suppressing pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays, indicating its utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • PDE4 Inhibition : The compound has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation .
  • DNA Interaction : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
In Vitro Anticancer Study Demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines.
Antimalarial Efficacy Showed effective inhibition of Plasmodium falciparum growth in culture, suggesting potential as a therapeutic agent against malaria.
Anti-inflammatory Mechanism Reduced TNF-α production by 50% at concentrations as low as 5 µM in human mononuclear cells, indicating strong anti-inflammatory activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

Compound NameStructural FeaturesBiological Activity
4-aminoquinolineAmino group at position 4Antimalarial, anticancer
7-chloroquinolineChlorine at position 7Antimalarial
6-methylquinoloneMethyl group at position 6Antimicrobial properties

This comparison highlights how modifications in structure can lead to variations in biological activity, reinforcing the potential of this compound as a versatile therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide, and what yields can be expected under optimal conditions?

The synthesis typically involves coupling reactions using agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF or THF). A quinoline-4-carboxylic acid derivative is reacted with 4-ethoxyaniline and 2-pyridyl precursors under basic conditions (e.g., N-methylmorpholine). Yields vary depending on substitution patterns: for example, analogs with naphthyl groups achieved 19–72% yields via similar protocols . Optimization may include microwave-assisted synthesis to reduce reaction times.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Characterization relies on ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., quinoline protons at δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95%). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities .

Q. What in vitro biological assays are appropriate for initial screening of this compound's anticancer activity?

Standard assays include:

  • MTT/PrestoBlue for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition (e.g., topoisomerase II or kinase assays) to identify mechanistic targets.
  • DNA-binding studies (UV-Vis titration or ethidium bromide displacement) to evaluate intercalation potential.
  • Apoptosis markers (Annexin V/PI flow cytometry) .

Advanced Research Questions

Q. How can conflicting data between enzyme inhibition assays and cellular cytotoxicity studies be reconciled for this compound?

Discrepancies may arise from off-target effects, metabolic instability, or poor cellular uptake. Strategies include:

  • Metabolic stability assays (e.g., liver microsomes) to assess degradation.
  • Chemical proteomics (e.g., affinity chromatography-MS) to identify unintended targets.
  • Solubility optimization via prodrug strategies (e.g., esterification of the ethoxyphenyl group) .

Q. What strategies optimize the compound's solubility and bioavailability for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanoparticle encapsulation (e.g., PLGA or liposomes) to improve circulation time.
  • Structural modifications : Introduce polar groups (e.g., hydroxyl or PEG chains) while monitoring activity via SAR studies .

Q. What computational methods predict the binding affinity of this compound to cytochrome P450 enzymes?

Molecular docking (AutoDock Vina, Schrödinger) against CYP2C9 or CYP3A4 crystal structures (PDB: 1R9O, 4D7A) identifies key interactions (e.g., pyridyl nitrogen coordination to heme iron). MD simulations (AMBER/NAMD) assess stability of binding poses over 100-ns trajectories. QSAR models prioritize derivatives with reduced metabolic liability .

Data Analysis and Mechanistic Studies

Q. How do structural variations (e.g., ethoxyphenyl vs. methylphenyl substituents) impact biological activity?

Comparative studies show:

  • Ethoxyphenyl : Enhances lipophilicity (logP ~3.5) and membrane permeability but may reduce metabolic stability.
  • Pyridyl substitution : 2-Pyridyl improves π-π stacking in enzyme active sites vs. 3-/4-pyridyl isomers.
  • Quinoline core : Critical for intercalation; methylation at C-2 decreases DNA affinity .

Q. What techniques resolve contradictions in spectroscopic data for derivatives?

  • 2D NMR (COSY, NOESY) clarifies proton assignments in crowded aromatic regions.
  • Isotopic labeling (e.g., ¹⁵N-pyridine) aids in tracking tautomeric forms.
  • Crystallography resolves regiochemical ambiguities in substituted quinolines .

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